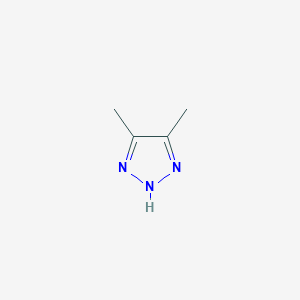4,5-Dimethyl-2H-1,2,3-triazole
CAS No.: 42964-73-8
Cat. No.: VC18639243
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42964-73-8 |
|---|---|
| Molecular Formula | C4H7N3 |
| Molecular Weight | 97.12 g/mol |
| IUPAC Name | 4,5-dimethyl-2H-triazole |
| Standard InChI | InChI=1S/C4H7N3/c1-3-4(2)6-7-5-3/h1-2H3,(H,5,6,7) |
| Standard InChI Key | VALUMXGSLBMNES-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NNN=C1C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,2,3-triazole ring, a planar aromatic system with three nitrogen atoms. Methyl groups at positions 4 and 5 introduce steric and electronic modifications that influence reactivity and interactions. The 2H tautomer is stabilized in solution, as evidenced by nuclear magnetic resonance (NMR) and X-ray crystallography data . Key structural descriptors include:
-
IUPAC Name: 4,5-Dimethyl-2H-1,2,3-triazole
-
SMILES: CC1=NNN=C1C
Physicochemical Characteristics
The compound exhibits moderate lipophilicity () and high aqueous solubility due to hydrogen-bonding capacity (1 donor, 2 acceptors) . Its exact mass is 97.06400 Da, and it lacks rotatable bonds, contributing to conformational rigidity . Thermal stability data remain limited, but analogous triazoles typically decompose above 200°C .
Table 1: Physicochemical Properties of 4,5-Dimethyl-2H-1,2,3-Triazole
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 97.12 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| XLogP3 | 0.4 | |
| Topological Polar Surface | 41.6 Ų |
Synthesis and Reactivity
Classical Methods
The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone for triazole synthesis. For 4,5-disubstituted derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselectivity. A modified approach involves alkylation of pre-formed triazoles:
-
Step 1: 4,5-Dibromo-1H-1,2,3-triazole is treated with iodomethane in dimethylformamide (DMF) with potassium carbonate as a base .
-
Step 2: Regioselective methylation at N-2 yields 4,5-dimethyl-2H-1,2,3-triazole with 61.2% efficiency .
Computational Insights
Density functional theory (DFT) studies predict preferential alkylation at N-2 due to lower energy barriers for 2H-tautomers . Solvent effects (e.g., DMSO) stabilize intermediates, enhancing yield .
Biological Activities and Mechanisms
Immunomodulatory Effects
Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion, has been reported. Derivatives like 3i and 4k showed IC values of 92–94 nM in enzymatic assays and restored T-cell proliferation in vitro .
Antimicrobial Activity
While direct data on 4,5-dimethyl-2H-1,2,3-triazole are sparse, structurally similar 1,2,3-triazoles inhibit bacterial efflux pumps and fungal lanosterol demethylase .
Applications in Drug Development
Tubulin-Targeting Agents
The compound’s rigidity and hydrogen-bonding capacity make it a scaffold for antimitotic drugs. Analogues with piperazine substitutions show enhanced solubility and brain penetration .
IDO1 Inhibitors
4,5-Disubstituted triazoles are being optimized for oral bioavailability in immunotherapies. In vivo studies in Swiss albino mice demonstrated 79–96% tumor growth inhibition .
Future Directions
-
Structure-Activity Relationships: Systematic modifications at N-2 and C-5 could enhance potency against drug-resistant cancers.
-
Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) may synergize immunotherapeutic effects .
-
Green Synthesis: Developing solvent-free cycloadditions using biodegradable catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume